NQO1 Induction: A Unique Functional Profile Within the 2-Phenylquinazolin-4-amine Class
Unlike many quinazoline derivatives that act as kinase inhibitors, a series of 2-phenylquinazolin-4-amine derivatives were specifically designed and demonstrated activity as NAD(P)H:quinone oxidoreductase 1 (NQO1) inducers. This represents a distinct functional differentiation from more common 4-anilinoquinazolines (e.g., EGFR inhibitors). Compound 7 from this series was identified as the most active inducer, showing superior interaction with key amino acids in the Keap1 binding pocket in molecular docking studies [1].
| Evidence Dimension | NQO1 Inducer Activity (Molecular Docking Interaction with Keap1) |
|---|---|
| Target Compound Data | Compound 7 (a 2-phenylquinazolin-4-amine derivative): Showed superior interactions with key amino acids in Keap1 compared to other derivatives in the series. |
| Comparator Or Baseline | Other 2-phenylquinazolin-4-amine derivatives (compounds 2-12) from the same study. |
| Quantified Difference | Not specified (qualitative superiority in docking). |
| Conditions | Molecular docking studies assessing the ability to inhibit Keap1-Nrf2 protein-protein interaction. |
Why This Matters
This evidence establishes the 2-phenylquinazolin-4-amine scaffold as a viable starting point for developing cytoprotective agents, distinct from the more common kinase inhibitor profile of other quinazolines.
- [1] Ghorab, M. M., Alsaid, M. S., Higgins, M., Dinkova-Kostova, A. T., Shahat, A. A., Elghazawy, N. H., & Arafa, R. K. (2016). Synthesis, molecular modeling and NAD(P)H:quinone oxidoreductase 1 inducer activity of novel 2-phenylquinazolin-4-amine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1612–1618. View Source
